![molecular formula C17H29N3O2S B2964710 3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-(2-hydroxy-2,3-dimethylpentyl)propanamide CAS No. 1375227-36-3](/img/structure/B2964710.png)
3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-(2-hydroxy-2,3-dimethylpentyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[4,6-Dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-(2-hydroxy-2,3-dimethylpentyl)propanamide is a synthetic organic compound known for its diverse applications in various fields. It falls within the class of pyrimidines, characterized by its complex structure with specific functional groups that confer unique chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-(2-hydroxy-2,3-dimethylpentyl)propanamide typically involves multi-step organic reactions. Key steps often include the alkylation of pyrimidine derivatives, sulfoxidation, and subsequent amidation processes under controlled temperature and pH conditions.
Industrial Production Methods: For large-scale production, the compound is synthesized in a controlled industrial setup, utilizing optimized reaction conditions to ensure high yield and purity. Key reagents, catalysts, and solvents are carefully selected to facilitate the efficient progression of each reaction step.
Analyse Des Réactions Chimiques
Types of Reactions it Undergoes: The compound is known to undergo various chemical reactions including:
Oxidation: It can be oxidized under specific conditions to yield sulfoxides and sulfones.
Reduction: It undergoes reduction reactions to form thioethers.
Substitution: Nucleophilic substitution reactions are common, particularly at the pyrimidine ring.
Common Reagents and Conditions: Typical reagents used include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines. Reaction conditions such as temperature, solvent, and time are critical for ensuring desired product formation.
Major Products Formed: Products from these reactions vary based on the conditions but often include modified pyrimidine derivatives with altered functional groups enhancing their chemical utility.
Applications De Recherche Scientifique
Chemistry: The compound is valuable in synthetic organic chemistry for its reactivity and as an intermediate in the synthesis of more complex molecules.
Biology: Its unique structure makes it a candidate for studying interactions with biological molecules, including proteins and nucleic acids.
Medicine: The compound shows potential in pharmaceutical research, particularly in the design and synthesis of novel therapeutic agents targeting specific diseases.
Industry: In industrial applications, it is utilized for the development of advanced materials and chemical products.
Mécanisme D'action
Mechanism: The compound exerts its effects by interacting with specific molecular targets through various pathways. These interactions can modulate biological processes, making it a subject of interest in drug design.
Molecular Targets and Pathways: It targets specific enzymes and receptors, altering their activity and influencing pathways involved in disease mechanisms.
Comparaison Avec Des Composés Similaires
Comparison: Compared to other pyrimidine derivatives, 3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-(2-hydroxy-2,3-dimethylpentyl)propanamide stands out due to its unique substituents which enhance its chemical stability and reactivity.
Similar Compounds: Examples include 2-methylthiopyrimidine and 4,6-dimethylpyrimidine derivatives, which share structural similarities but differ in their functional groups and resultant properties.
This compound's unique structure and versatile applications highlight its significance in scientific research and industrial processes. If there's more detail you'd like to explore, just let me know!
Propriétés
IUPAC Name |
3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)-N-(2-hydroxy-2,3-dimethylpentyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H29N3O2S/c1-7-11(2)17(5,22)10-18-15(21)9-8-14-12(3)19-16(23-6)20-13(14)4/h11,22H,7-10H2,1-6H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQAMLSLEERCXTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C)(CNC(=O)CCC1=C(N=C(N=C1C)SC)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
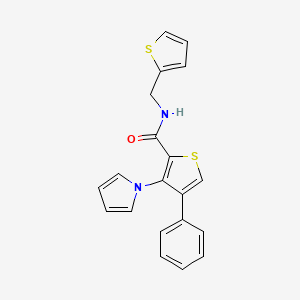
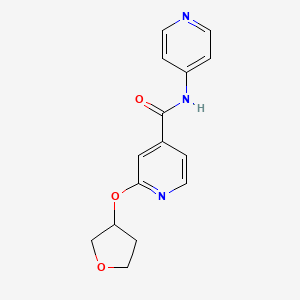
![3-[2-(4-chlorophenyl)-1,3-thiazol-5-yl]-3-oxopropanal O-methyloxime](/img/structure/B2964629.png)
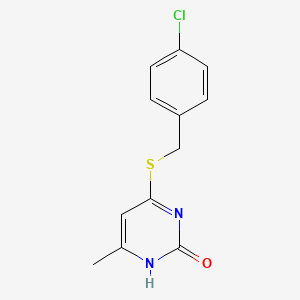


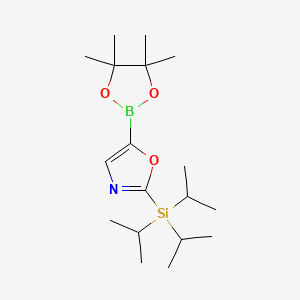

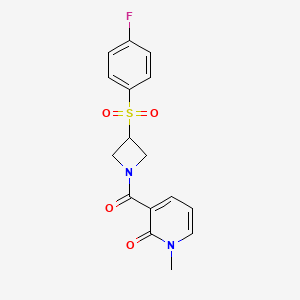
![ethyl 4-{2-[(1-{2-[(4-fluorophenyl)formamido]ethyl}-1H-indol-3-yl)sulfanyl]acetamido}benzoate](/img/structure/B2964642.png)
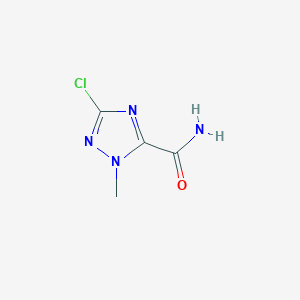
![N-[4,6-dimethyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]-3-fluorobenzamide](/img/structure/B2964647.png)

![2-[1-({5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}methyl)piperidin-3-yl]-1,3-benzoxazole](/img/structure/B2964649.png)
